molecular formula C9H7FN2 B1330557 2-(3-fluorophenyl)-1H-imidazole CAS No. 27423-79-6

2-(3-fluorophenyl)-1H-imidazole

Cat. No. B1330557
CAS RN: 27423-79-6
M. Wt: 162.16 g/mol
InChI Key: JAHNSTQSQJOJLO-UHFFFAOYSA-N
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Description

The compound "2-(3-fluorophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a fluorine atom on the phenyl ring at the 3-position may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves cyclization reactions and subsequent functionalization of the imidazole ring. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine with ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination . Although the exact synthesis of "2-(3-fluorophenyl)-1H-imidazole" is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the 3-fluorophenyl substituent.

Molecular Structure Analysis

Imidazole derivatives often exhibit interesting structural features due to the presence of substituents on the imidazole ring. For example, the crystal structure of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole was determined using X-ray diffraction, and the study included Hirshfeld surface analysis to understand intermolecular interactions . Such analyses are crucial for understanding the molecular conformation and potential interaction sites of "2-(3-fluorophenyl)-1H-imidazole".

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The reactivity of the imidazole ring can be influenced by the substituents present, which can either activate or deactivate the ring towards further reactions. For example, the synthesis of new fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles involved regioselective nitration, indicating the influence of substituents on the reactivity of the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are affected by the nature of the substituents. The introduction of a fluorine atom can increase the compound's lipophilicity and potentially affect its biological activity. For instance, the presence of fluorine in 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione influenced their serotonin receptor affinity and phosphodiesterase inhibitor activity . Similarly, "2-(3-fluorophenyl)-1H-imidazole" may exhibit unique properties due to the electron-withdrawing effect of the fluorine atom.

Scientific Research Applications

Interaction with Proteins

The interaction between imidazole derivatives and proteins has been a subject of study. For instance, research has shown that 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole can strongly quench the fluorescence of bovine serum albumin (BSA) by forming a complex. This interaction is stabilized by electrostatic interactions and has implications for understanding how these compounds interact with biological systems (Jayabharathi et al., 2012).

Antimicrobial Properties

Imidazole derivatives, including those with fluorophenyl groups, have been synthesized with potent antimicrobial properties. These compounds, such as 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives, have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) (Al‐Qawasmeh et al., 2010).

Nanomaterial Interaction

Studies have been conducted on the interaction of imidazole derivatives with nanomaterials. For example, the binding interactions of imidazole with ZnO nanomaterials have been investigated. This research is significant for applications in biomedical nanotechnologies, as it explores how these compounds interact with nanostructured materials (Jayabharathi et al., 2015).

Photophysical Applications

The photophysical properties of imidazole derivatives have also been explored. For example, a study on 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole found its interaction with Fe2O3 nanoparticles enhances fluorescence performance. This has implications for developing new materials with specific optical properties (Kalaiarasi et al., 2017).

Antifungal and Anti-inflammatory Activity

Imidazole derivatives have been studied for their antifungal and anti-inflammatory activities. For instance, flutrimazole, a new imidazole derivative, displayed potent broad-spectrum in vitro activity against various fungi and was highly effective in animal models of fungal infections (Rafanell et al., 1992). Additionally, 4,5-diaryl-2-(substituted thio)-1H-imidazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents, showing more potency than some existing drugs (Sharpe et al., 1985).

Conformational Analysis and Structural Studies

Conformational analysis and structural studies of imidazole derivatives have been conducted to understand their properties better. Magnetic resonance and mass spectrometric characterizations provide insights into the molecular structure and stability of these compounds, which is essential for their practical applications (Diaz et al., 2020).

Safety And Hazards

While specific safety data for “2-(3-fluorophenyl)-1H-imidazole” is not available, similar compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research into new synthetic cathinones, which include imidazole derivatives, is ongoing due to their significant biological and pharmacological properties . These compounds are being studied for various potential applications in material science, catalysis, and pharmaceuticals .

properties

IUPAC Name

2-(3-fluorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHNSTQSQJOJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311777
Record name 2-(3-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-1H-imidazole

CAS RN

27423-79-6
Record name NSC245205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask containing 3-flourobenzonitrile (Matrix Scientific, 3.0 g, 25 mmol) was added methanol (30 mL) and sodium methoxide (Aldrich, 25% by wt. in methanol, 2.83 mL, 12.4 mmol). The reaction mixture was stirred for 1.5 hours and aminoacetaldehyde dimethyl acetal (Alfa Aesar, 2.60 g, 24.8 mmol) and acetic acid (2.83 mL, 49.5 mmol) were subsequently added and the solution was heated at reflux for one hour. After cooling to room temperature, methanol (25 mL) and 6 N HCl (8 mL) was added and the solution was heated at reflux for 16 hours. After cooling the solution to room temperature the residue was taken up in a 1:1 mixture (v/v) of water and ethyl acetate (50 mL). The aqueous layer was separated and the pH of this solution was adjusted to pH 9 with 2 N NaOH, upon which a white precipitate formed in solution. The solid was collected by filtration and dried under high vacuum to provide 2-(3-fluorophenyl)-1H-imidazole as an off-white solid (1.67 g, 41% yield, MS (ESI+) m/z 163.1 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.83 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
2.83 mL
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Li, S Yuan, L Lin, F Yang, T Liu, C Xu, H Zhao… - Bioorganic …, 2022 - Elsevier
A series of 2-Aryl-4-Bis-amide Imidazoles (ABAI-1 to 30) were designed as anti-inflammatory agents. These compounds were synthesized and evaluated for the in vitro anti-…
Number of citations: 2 www.sciencedirect.com
S Liu, PN Premnath, JK Bolger, TL Perkins… - Journal of medicinal …, 2013 - ACS Publications
A major challenge in drug discovery is to develop and improve methods for targeting protein–protein interactions. Further exemplification of the REPLACE (REplacement with Partial …
Number of citations: 23 pubs.acs.org
Y Zhu, X Ye, H Shen, J Li, Z Cai, W Min… - Journal of Medicinal …, 2023 - ACS Publications
Epidermal growth factor receptor (EGFR)-activating mutation is an important oncogenic driver of nonsmall cell lung cancer (NSCLC) patients. Osimertinib has been the first-line …
Number of citations: 3 pubs.acs.org
CS Rinder, MJ Smith, HM Rinder, DN Cortright… - The Annals of thoracic …, 2007 - Elsevier
BACKGROUND: Distinct pathways of leukocyte activation during simulated cardiopulmonary bypass are mediated by the complement C5a anaphylatoxin. We hypothesized that a …
Number of citations: 26 www.sciencedirect.com
J Li, S Lin, J Dai, W Su - Journal of Chemical Research, 2010 - journals.sagepub.com
L-Proline triflate has been used as an efficient catalyst for an improved and rapid one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles in good yields. The …
Number of citations: 3 journals.sagepub.com

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